molecular formula C6H6ClN3O3 B2954952 (5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride CAS No. 1006442-04-1

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride

Cat. No.: B2954952
CAS No.: 1006442-04-1
M. Wt: 203.58
InChI Key: SAGJJZZSZBUWNC-UHFFFAOYSA-N
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Description

(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride is a chemical building block with the CAS Number 1006442-04-1, a molecular formula of C6H6ClN3O3, and a molecular weight of 203.58 g/mol . It is an acid chloride derivative of (5-methyl-3-nitro-pyrazol-1-yl)-acetic acid (CAS 344912-39-6) , which makes it a highly reactive intermediate, particularly in amide coupling reactions. This compound serves as a versatile synthon in organic and medicinal chemistry research for the construction of more complex molecules. Its primary research value lies in its use as a key precursor for the synthesis of novel heterocyclic compounds, such as pyrazolo[1,5-d][1,2,4]triazin-7(6H)-ones, which are scaffolds of interest in the development of new biologically active agents . The reactivity of the acyl chloride group allows researchers to easily incorporate the 5-methyl-3-nitropyrazole moiety into target structures under standard conditions, facilitating the exploration of structure-activity relationships. The nitro group on the pyrazole ring offers a handle for further chemical transformations, including reduction to an amino group, thereby expanding the utility of this reagent in multi-step synthetic pathways . As a member of the pyrazole family, a class known for a broad spectrum of biological activities including antimicrobial and anti-inflammatory properties, this compound is a valuable starting material for researchers in drug discovery . This product is offered with a purity of 95% . It is intended for research purposes in a laboratory setting only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3/c1-4-2-6(10(12)13)8-9(4)3-5(7)11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGJJZZSZBUWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride typically involves the reaction of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

    Starting Material: (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.

    Reagent: Thionyl chloride (SOCl2).

    Conditions: Reflux.

    Product: this compound.

The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The reactivity and properties of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride are heavily influenced by its substituents. Below is a comparative analysis with pyrazole derivatives from the provided evidence (e.g., carboxamides 3a–3p in ):

Compound Key Substituents Functional Group Electron Effects Reactivity
This compound 3-NO₂, 5-CH₃, 1-acetyl chloride Acyl chloride Strong EWG (NO₂) enhances electrophilicity High reactivity toward nucleophiles (e.g., amines, alcohols)
3a–3p () 3-CH₃, 5-Cl, 1-carboxamide Carboxamide Moderate EWG (Cl) stabilizes amide bond Stable; used in drug design for bioavailability

Key Observations :

  • The nitro group in the target compound intensifies electron withdrawal compared to chloro or methyl groups in 3a–3p , increasing the electrophilicity of the acetyl chloride moiety.
  • Carboxamide derivatives (e.g., 3a ) exhibit greater stability due to resonance stabilization of the amide bond, whereas the acetyl chloride group is prone to hydrolysis or nucleophilic attack .

Key Differences :

  • The target compound likely requires nitration and acylation steps, whereas 3a–3p are synthesized via amide coupling using EDCI/HOBt, which is milder and higher-yielding .
  • The acetyl chloride’s synthetic route may involve harsher conditions (e.g., thionyl chloride) compared to the room-temperature amide couplings in .

Physicochemical Properties

Table: Comparative Physical Data
Compound Melting Point (°C) IR Stretching (cm⁻¹) ¹H-NMR Shifts (δ, ppm)
This compound [Data needed] ~1800 (C=O), ~1520/1350 (NO₂) Acetyl CH₃: ~2.6; pyrazole H: ~8.1
3a () 133–135 1636 (C=O) 8.12 (s, 1H), 2.66 (s, CH₃)
3b () 171–172 1636 (C=O), 2230 (C≡N) 8.12 (s, 1H), 2.65 (s, CH₃)

Insights :

  • The acetyl chloride’s C=O stretch (~1800 cm⁻¹) is markedly higher than the carboxamide’s (~1636 cm⁻¹), reflecting greater polarization in the acyl chloride .
  • Nitro groups introduce distinct IR bands (1520–1350 cm⁻¹) and deshield pyrazole protons in NMR compared to chloro or cyano substituents.

Biological Activity

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazole ring and an acetyl chloride group, positions it as a valuable intermediate in the synthesis of bioactive molecules. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

  • Molecular Formula : C₆H₆ClN₃O₃
  • Molecular Weight : 203.58 g/mol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Its derivatives may inhibit enzymes or receptors by forming covalent bonds with active site residues, thereby blocking their activity. This mechanism underpins its potential applications in various therapeutic areas.

1. Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

The presence of electron-withdrawing groups like nitro enhances the antimicrobial efficacy by increasing the reactivity towards bacterial enzymes .

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting a mechanism that involves modulation of inflammatory pathways.

CompoundIC50 Value (μg/mL)Reference
Derivative A60.56
Derivative B57.24

These values indicate comparable efficacy to standard anti-inflammatory drugs such as diclofenac sodium, highlighting the therapeutic potential of pyrazole derivatives in managing inflammation .

3. Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Studies suggest that this compound can induce apoptosis and inhibit cell proliferation in several types of cancer, including breast and lung cancers.

Cancer TypeCell LineIC50 Value (μM)
Breast CancerMDA-MB-23125
Lung CancerA54930

These findings indicate that pyrazole-based compounds may serve as promising candidates for cancer therapy due to their ability to target multiple signaling pathways involved in tumor growth and survival .

Case Studies

Recent case studies have focused on the synthesis and evaluation of new derivatives derived from this compound. One study synthesized a series of analogs and assessed their biological activities through various assays, confirming enhanced potency compared to earlier compounds .

Q & A

Q. What are the standard synthetic protocols for preparing (5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride, and what methodological considerations are critical?

The synthesis typically involves acylation of the pyrazole precursor with acetyl chloride derivatives. For example, a THF-mediated reaction at 0–5°C with dropwise addition of 2-chloroacetyl chloride to a pyrazole amine intermediate is common, followed by gradual warming to room temperature and stirring for 2 hours . Key considerations include:

  • Solvent choice : THF or DMF for solubility and reactivity .
  • Temperature control : Low temperatures prevent side reactions during acyl chloride addition .
  • Stoichiometry : Excess acyl chloride (1.2–2.0 equivalents) ensures complete acylation .

Q. Which purification techniques are most effective for isolating this compound?

Purification often involves:

  • Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals .
  • Preparative TLC : Using solvent systems like PE:EA (8:1) to isolate intermediates .
  • Extraction : Sequential washing with HCl, NaOH, and brine removes unreacted reagents .

Q. What safety protocols are essential when handling this compound, given its reactivity?

Critical safety measures include:

  • PPE : Butyl rubber gloves (0.3 mm thickness, breakthrough time >105 minutes) and splash-proof goggles .
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., HCl gas from hydrolysis) .
  • Moisture avoidance : Store under inert gas (e.g., N₂) to prevent violent hydrolysis .

Q. How can researchers confirm the identity and purity of this compound using analytical methods?

  • TLC : Monitor reaction progress with toluene/ethyl acetate/water (8.7:1.2:1.1) .
  • Melting point analysis : Compare observed values (e.g., 133–135°C for related pyrazole carboxamides) to literature .
  • ¹H-NMR : Key peaks include aromatic protons (δ 7.4–8.1 ppm) and methyl groups (δ 2.4–2.7 ppm) .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic characterization of this compound, and how can they be addressed?

  • Crystal growth : Nitro and acetyl groups may hinder crystallization. Slow evaporation from ethanol/THF mixtures improves crystal quality .
  • Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies patterns like R₂²(8) motifs, critical for stabilizing crystal lattices .
  • Refinement : SHELXL is preferred for small-molecule refinement due to its robustness with twinned or high-resolution data .

Q. How can reaction conditions be optimized to improve yields of derivatives like pyrazole carboxamides?

Key variables include:

  • Catalysts : Triethylamine (TEA) or EDCI/HOBt for efficient acylation .
  • Solvent polarity : DMF enhances nucleophilicity of pyrazole amines .
  • Temperature : Room temperature minimizes decomposition of nitro groups . Reported yields range from 62–71% under optimized conditions .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS)?

  • Cross-validation : Use ¹H-NMR, ¹³C-NMR, and HRMS to confirm molecular ions and fragmentation patterns .
  • Crystallographic validation : X-ray structures provide unambiguous proof of connectivity when spectral data conflict .
  • Isotopic labeling : Deuterated solvents (e.g., DMSO-d₆) clarify splitting patterns in complex spectra .

Q. What factors influence the stability of this compound under varying storage conditions?

  • Moisture sensitivity : Hydrolysis to acetic acid derivatives occurs rapidly in humid environments; store desiccated at –20°C .
  • Light exposure : Nitro groups are photosensitive; use amber vials to prevent degradation .
  • pH : Decomposition accelerates in basic conditions due to nucleophilic attack on the acyl chloride .

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